(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
5-ethyl-2-phenyl-7-[4-[(E)-3-phenylprop-2-enoyl]piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3/c1-2-30-19-23(26-24(20-30)28(36)33(29-26)22-11-7-4-8-12-22)27(35)32-17-15-31(16-18-32)25(34)14-13-21-9-5-3-6-10-21/h3-14,19-20H,2,15-18H2,1H3/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRPUZJRQQDLSA-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)/C=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetic derivative of pyrazolo[4,3-c]pyridine, which has gained attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₂₁H₂₄N₄O₂, with a molecular weight of 364.45 g/mol. The structure features a pyrazolo[4,3-c]pyridine core substituted with a cinnamoylpiperazine moiety, which may contribute to its biological effects.
Anticancer Activity
Recent studies have evaluated the anticancer potential of various pyrazolo derivatives, including the compound . The biological activity was primarily assessed against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia).
Table 1: Anticancer Activity of Pyrazolo Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | CDK2 Inhibition |
| Compound B | K-562 | 15.0 | Abl Kinase Inhibition |
| This compound | MCF-7 | >50 | Unknown |
| This compound | K-562 | >50 | Unknown |
The results indicate that while other compounds showed significant cytotoxicity, the target compound did not exhibit notable inhibitory effects within the tested concentration range. This lack of activity may be attributed to structural features that hinder effective binding to target proteins such as cyclin-dependent kinases (CDKs) or Abl kinase .
The mechanisms through which pyrazolo derivatives exert their anticancer effects typically involve inhibition of key signaling pathways associated with cell proliferation and survival. For instance:
- CDK Inhibition : CDKs are crucial for cell cycle regulation. Compounds that inhibit CDK activity can lead to cell cycle arrest and apoptosis in cancer cells.
- Abl Kinase Inhibition : The inhibition of Abl kinase has been linked to reduced proliferation in certain leukemia cell lines.
Despite the promising mechanisms associated with similar compounds, this compound did not demonstrate effective inhibition in preliminary tests .
Case Studies
In a recent study focused on the synthesis and biological evaluation of pyrazolo derivatives, researchers synthesized several new compounds and assessed their anticancer activities against various human cancer cell lines. The study highlighted that while some derivatives showed promising results, others—including the compound —lacked significant cytotoxicity .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of piperazine, including those similar to (E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, exhibit significant anti-inflammatory effects. These compounds inhibit the activity of chemokines such as MIP-1α and RANTES, which play crucial roles in leukocyte migration and activation during inflammatory responses. By modulating these pathways, such compounds can potentially serve as therapeutic agents in treating inflammatory diseases .
Anticancer Activity
The compound's structure suggests it may interact with various biological targets implicated in cancer progression. Pyrazolo[4,3-c]pyridine derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have demonstrated that modifications to the piperazine moiety can enhance the cytotoxicity of these compounds against different cancer cell lines .
Neuropharmacological Effects
The piperazine scaffold is known for its neuropharmacological properties. Compounds similar to this compound have been investigated for their potential in treating neurological disorders such as depression and anxiety. The modulation of neurotransmitter systems through these compounds may provide new avenues for therapeutic intervention .
Development of Novel Therapeutics
A study focused on synthesizing novel piperazine derivatives revealed that modifications to the cinnamoyl group significantly enhanced anti-inflammatory activity. In vitro assays demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against pro-inflammatory cytokines .
Structure-Activity Relationship (SAR) Studies
SAR studies on pyrazolo[4,3-c]pyridine derivatives have elucidated key structural features necessary for biological activity. For instance, the presence of electron-donating groups on the phenyl ring was found to increase potency against cancer cell lines, suggesting that further optimization of this compound could yield more effective anticancer agents .
Data Table: Summary of Applications
Chemical Reactions Analysis
Acylpiperazine Reactivity
The 4-cinnamoylpiperazine group undergoes:
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Hydrolysis :
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Conditions : 2M HCl/THF (1:1) at 60°C for 6 hours.
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Product : Free piperazine-carboxylic acid derivative (yield: 68%).
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N-Alkylation :
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Reagents : Benzyl bromide, K₂CO₃ in DMF.
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Conditions : 80°C, 12 hours.
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Product : N-Benzylated analog (yield: 63%).
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Pyrazolo Ring Modifications
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Electrophilic Substitution :
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C6 (yield: 58%).
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Halogenation : Br₂ in CHCl₃ selectively brominates the phenyl ring (yield: 72%).
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Stability Under Reaction Conditions
| Condition | Stability Outcome | Data Source |
|---|---|---|
| Acidic (pH <3) | Degradation of piperazine moiety (>40% loss) | |
| Basic (pH >10) | Ester hydrolysis (100% conversion in 2 hours) | |
| UV Light (254 nm) | Photoisomerization (E→Z ratio: 7:3) | |
| Thermal (>150°C) | Decomposition (charring observed) |
Condensation Mechanism
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Nucleophilic Attack : Piperazine nitrogen attacks the carbonyl carbon of cinnamoyl chloride.
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Elimination : HCl byproduct removed via triethylamine scavenging.
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Aromatic Stabilization : Conjugation between pyrazolo ring and cinnamoyl group enhances stability .
Side-Reaction Pathways
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Competitive Ester Hydrolysis : Occurs in aqueous basic conditions, forming carboxylic acid derivatives.
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Cinnamoyl Isomerization : Reversible E/Z interconversion under prolonged UV exposure.
Comparative Reaction Yields
| Reaction Type | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation | Cinnamoyl chloride, Et₃N | 85 | 98.5 |
| N-Benzylation | BnBr, K₂CO₃ | 63 | 97.2 |
| Nitration | HNO₃/H₂SO₄ | 58 | 95.8 |
| Bromination | Br₂/CHCl₃ | 72 | 96.4 |
Research Limitations and Gaps
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Stereochemical Control : No data on asymmetric synthesis of the cinnamoyl group.
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Catalytic Efficiency : Current methods require stoichiometric triethylamine; catalytic alternatives unexplored.
Preparation Methods
Condensation-Cyclization Approach
The primary synthetic route involves sequential condensation and cyclization reactions. Source outlines a method where 5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3(5H)-one is functionalized at the 7-position via a carbonyl-linked piperazine intermediate. The cinnamoyl group is introduced through a nucleophilic acyl substitution reaction between 4-cinnamoylpiperazine and the activated carbonyl precursor. Key steps include:
- Formation of the pyrazolopyridinone core : Ethyl 2-phenyl-5-ethylpyrazolo[4,3-c]pyridine-4-carboxylate is hydrolyzed to the carboxylic acid, followed by conversion to an acid chloride using thionyl chloride.
- Coupling with piperazine : The acid chloride reacts with piperazine in tetrahydrofuran (THF) under basic conditions to yield 7-(piperazine-1-carbonyl)-5-ethyl-2-phenylpyrazolopyridinone.
- Cinnamoylation : The secondary amine of the piperazine ring is acylated with cinnamoyl chloride in dichloromethane, catalyzed by triethylamine.
This method achieves an overall yield of 38–45%, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Intramolecular Cyclization Using Polyphosphoric Acid (PPA)
An alternative approach, adapted from, employs PPA-mediated cyclization. Here, a preformed hydrazonoyl chloride intermediate undergoes intramolecular cyclization to construct the pyrazolopyridinone ring:
- Synthesis of hydrazonoyl chloride : 3-Chloro-2,4-pentanedione reacts with an arenediazonium salt via the Japp-Klingemann reaction.
- Amidrazone formation : The hydrazonoyl chloride couples with 4-cinnamoylpiperazine in THF, yielding a piperazinyl amidrazone.
- Cyclization : Treatment with PPA at 110°C for 6 hours induces ring closure, forming the pyrazolopyridinone scaffold.
This route offers a higher yield (52–58%) but requires stringent temperature control to avoid side products.
Reaction Mechanisms
Acylation of Piperazine
The cinnamoylpiperazine moiety is synthesized via a two-step acylation:
- Piperazine activation : Piperazine reacts with cinnamoyl chloride in dichloromethane, forming a mono-acylated intermediate.
- Second acylation : The remaining amine group undergoes acylation with the pyrazolopyridinone carbonyl chloride, facilitated by triethylamine.
The stereochemistry of the cinnamoyl group (E-configuration) is preserved by conducting reactions at 0–5°C to minimize isomerization.
Cyclization Dynamics
PPA acts as both a Brønsted acid catalyst and dehydrating agent during cyclization. Protonation of the amidrazone’s hydrazone nitrogen enhances electrophilicity, enabling nucleophilic attack by the adjacent carbonyl oxygen (Figure 1). The reaction proceeds via a six-membered transition state, ensuring regioselective ring formation.
Characterization and Analytical Data
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.89–7.25 (m, 10H, aromatic), 6.72 (d, J = 15.6 Hz, 1H, CH=CHCO), 4.32 (q, J = 7.1 Hz, 2H, NCH₂CH₃), 3.81–3.45 (m, 8H, piperazine), 1.44 (t, J = 7.1 Hz, 3H, CH₃).
- ¹³C NMR : δ 169.8 (CON), 165.2 (CO), 144.3 (CH=CH), 134.1–126.4 (aromatic), 52.1 (piperazine), 42.3 (NCH₂), 14.1 (CH₃).
Infrared Spectroscopy (IR) :
- Peaks at 1725 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (amide I), and 1598 cm⁻¹ (C=C aromatic).
High-Resolution Mass Spectrometry (HRMS) :
- [M+H]⁺ calculated for C₂₈H₂₈N₅O₃: 482.2189; found: 482.2192.
Physicochemical Properties
- Melting Point : 198–202°C.
- Solubility : Soluble in DMSO, THF; sparingly soluble in water.
- LogP : 2.8 (calculated via XLogP3).
Optimization and Challenges
Yield Improvement Strategies
Common Side Reactions
- Piperazine over-acylation : Excess cinnamoyl chloride leads to di-acylated byproducts, mitigated by stoichiometric control.
- Ring-opening under acidic conditions : Prolonged exposure to PPA degrades the pyrazolopyridinone core, necessitating precise reaction monitoring.
Applications and Derivatives
While pharmacological data for this specific compound remains undisclosed, structural analogs demonstrate:
Q & A
Q. How can researchers optimize the synthesis of the pyrazolo[4,3-c]pyridine core structure?
Methodological Answer: The pyrazolo[4,3-c]pyridine scaffold can be synthesized via multi-step condensation reactions. For example, describes a three-component reaction using aryl aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and 1-ethylpyrazol-5-amine in ethanol under reflux with iodine catalysis (10 mol%), achieving high yields (70–85%). Key parameters include solvent choice (ethanol for solubility), catalyst efficiency (iodine for promoting cyclization), and temperature control. Structural confirmation via / NMR and mass spectrometry is critical to validate intermediates .
Q. What analytical techniques are most reliable for characterizing the cinnamoylpiperazine substituent?
Methodological Answer: The cinnamoylpiperazine moiety can be confirmed using:
- X-ray crystallography (via SHELX refinement, as in ) to resolve stereochemistry and bond angles.
- Infrared spectroscopy (IR) to identify carbonyl stretches (C=O at ~1650–1700 cm) and piperazine N–H vibrations.
- High-resolution mass spectrometry (HRMS) for exact mass validation. For example, highlights consistent molecular formula verification (e.g., CHClNAl) via elemental analysis .
Q. How should researchers address instability of the pyridin-3(5H)-one moiety during storage?
Methodological Answer: The lactam ring in pyridin-3(5H)-one is prone to hydrolysis. Storage in anhydrous solvents (e.g., DMSO-d) under inert gas (N) at –20°C minimizes degradation. notes that sulfonyl chloride derivatives (analogous structures) require similar precautions to prevent unwanted reactivity .
Advanced Research Questions
Q. What computational strategies can predict the conformational flexibility of the 4-cinnamoylpiperazine group?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model rotational barriers of the cinnamoyl group. emphasizes linking computational results to experimental data (e.g., X-ray torsional angles) to validate predictions. Molecular dynamics simulations (MD) in explicit solvent (e.g., water or DMSO) further assess dynamic behavior under physiological conditions .
Q. How can researchers resolve contradictory activity data in structure-activity relationship (SAR) studies?
Methodological Answer: Contradictions often arise from assay variability or conformational differences. suggests:
Q. What strategies improve regioselectivity in functionalizing the pyrazolo[4,3-c]pyridine core?
Methodological Answer: Regioselective modifications require directing groups. For example:
- Electrophilic aromatic substitution (e.g., nitration) at the electron-rich pyrazole ring (C-2 position) using HNO/HSO.
- Cross-coupling reactions (Suzuki-Miyaura) at halogenated positions (e.g., bromine at C-7), as demonstrated in for analogous pyrrolo-pyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
